molecular formula C10H9FN2O B6358937 N-[Cyano(2-fluorophenyl)methyl]acetamide CAS No. 1267230-12-5

N-[Cyano(2-fluorophenyl)methyl]acetamide

Cat. No.: B6358937
CAS No.: 1267230-12-5
M. Wt: 192.19 g/mol
InChI Key: FGVAGJHRROUGHS-UHFFFAOYSA-N
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Description

N-[Cyano(2-fluorophenyl)methyl]acetamide is a chemical compound with the molecular formula C10H9FN2O and a molecular weight of 192.19 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-[Cyano(2-fluorophenyl)methyl]acetamide can be achieved through several methods. One common method involves the reaction of 2-fluorobenzylamine with cyanoacetic acid under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst like piperidine. The mixture is heated to reflux for several hours, resulting in the formation of this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

N-[Cyano(2-fluorophenyl)methyl]acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as piperidine or sodium hydroxide, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-[Cyano(2-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological activities . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[Cyano(2-fluorophenyl)methyl]acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the cyano and fluorine groups, which contribute to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

N-[cyano-(2-fluorophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c1-7(14)13-10(6-12)8-4-2-3-5-9(8)11/h2-5,10H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVAGJHRROUGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C#N)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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